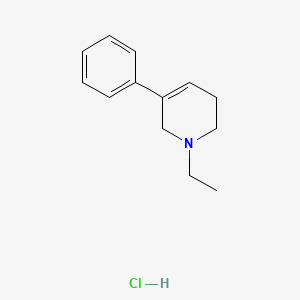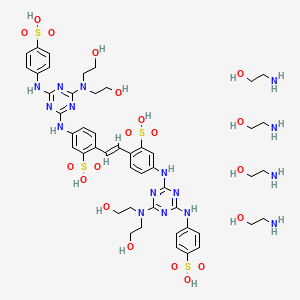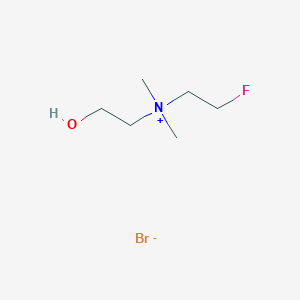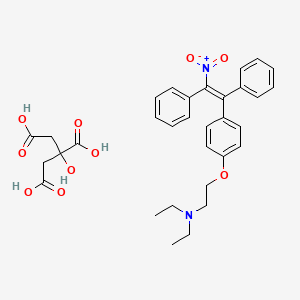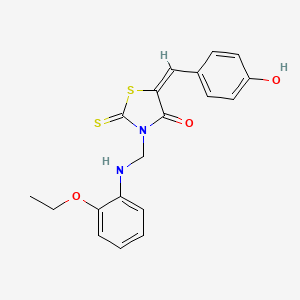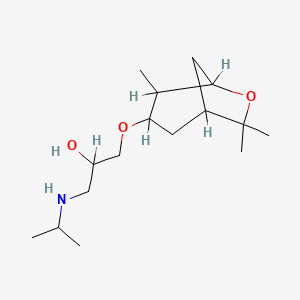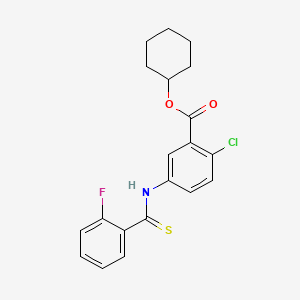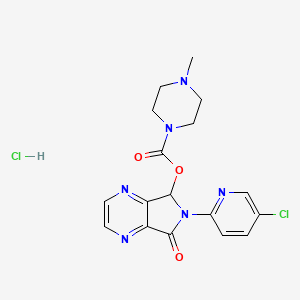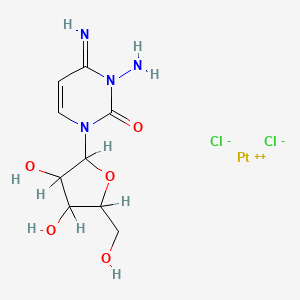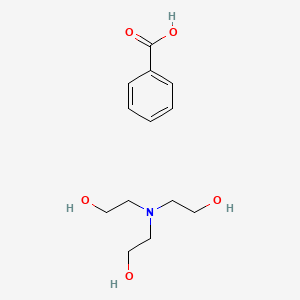
Triethanolamine benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine benzoate is an organic compound that combines triethanolamine, a tertiary amine and triol, with benzoic acid, a simple aromatic carboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine benzoate can be synthesized through the esterification reaction between triethanolamine and benzoic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5COOH+N(CH2CH2OH)3→C6H5COOCH2CH2N(CH2CH2OH)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and aldehydes.
Reduction: Formation of triethanolamine derivatives and simpler alcohols.
Substitution: Formation of substituted benzoate compounds.
Applications De Recherche Scientifique
Triethanolamine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of triethanolamine benzoate involves its ability to act as a surfactant and emulsifier. The triethanolamine component can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The benzoate group contributes to the compound’s antimicrobial properties, making it effective in preserving formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: A related compound with similar emulsifying and buffering properties but lacks the antimicrobial activity of the benzoate group.
Diethanolamine: Another amine with two hydroxyl groups, used in similar applications but with different chemical properties.
Ethanolamine: A simpler amine with one hydroxyl group, used as a pH adjuster and in the production of surfactants.
Uniqueness
Triethanolamine benzoate is unique due to its combination of triethanolamine’s emulsifying and buffering capabilities with the antimicrobial properties of benzoic acid. This makes it particularly valuable in applications requiring both stabilization and preservation.
Propriétés
Numéro CAS |
13090-86-3 |
|---|---|
Formule moléculaire |
C13H21NO5 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
benzoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H6O2.C6H15NO3/c8-7(9)6-4-2-1-3-5-6;8-4-1-7(2-5-9)3-6-10/h1-5H,(H,8,9);8-10H,1-6H2 |
Clé InChI |
LBCOWMYTAXJNER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


